

# Formamidine Disulfide Dihydrochloride: Technical Guide & Review

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Formamidine, 1,1'-dithiodi-,  
dihydrochloride*

CAS No.: 14807-75-1

Cat. No.: B086961

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CAS: 14807-75-1 Formula:

Synonyms: a,a'-Dithiobisformamidine dihydrochloride; FDS; Dithiourea dihydrochloride.

## Executive Summary

Formamidine disulfide dihydrochloride (FDS) is the stable, oxidized dimer of thiourea. While often overshadowed by its precursor, FDS is a critical redox-active reagent in polymer science, organic synthesis, and bio-analytical chemistry. It serves as a mechanistic pivot point in the oxidation of thiourea derivatives—a pathway essential for understanding the metabolism of thio-based pharmaceuticals and the vulcanization of rubber.

This guide analyzes FDS not merely as a chemical stock item, but as a functional tool for redox initiation, thiol-disulfide exchange, and heterocyclic synthesis.

## Chemical Identity & Mechanistic Core

### The Redox Equilibrium

FDS is formed via the one-electron oxidation of thiourea. This reaction is reversible and highly pH-dependent. In acidic media (pH < 3), FDS is stable. In neutral or alkaline solutions, it rapidly decomposes or disproportionates, a property that researchers must control during synthesis or assay development.

## Key Chemical Properties:

Property	Value/Description	Relevance
Molecular Weight	223.15 g/mol	Stoichiometric calculations for synthesis.[1]
Melting Point	175–179 °C (dec)	Indicator of purity; decomposition releases toxic fumes.
Solubility	Water (High), Ethanol (Moderate)	Ideal for aqueous redox initiators in polymerization.
Redox Potential	~ +0.42 V (vs SHE)	Strong enough to oxidize thiols; formed by oxidants like .
Stability	pH < 3 (Stable); pH > 5 (Unstable)	CRITICAL: Must be stored in acidic conditions or dry.

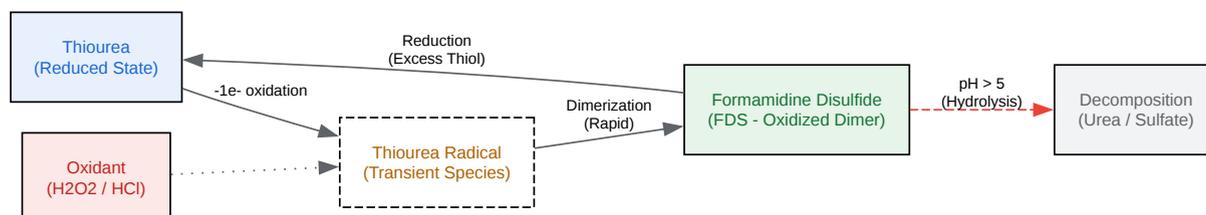
## Synthesis Mechanism

The synthesis of FDS involves the oxidation of thiourea by Hydrogen Peroxide (ngcontent-ng-c4120160419="" \_nghost-ng-c3115686525="" class="inline ng-star-inserted">

) in the presence of concentrated Hydrochloric Acid (

). The acid is strictly required to stabilize the resulting cation and prevent the formation of sulfinic acids (thiourea dioxide).

Reaction Stoichiometry:



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Figure 1: The redox lifecycle of Formamidine Disulfide. Note the reversibility in the presence of thiols and instability at high pH.

## Applications in R&D and Drug Development

### Polymer Science: Redox Initiation

FDS is utilized as a component in redox initiator systems for aqueous polymerization (e.g., acrylamide or acrylonitrile). Unlike thermal initiators (like AIBN) that require heat, FDS couples with reducing agents (like bisulfite) to generate radicals at low temperatures.

- Mechanism: The disulfide bond cleaves homolytically or via redox attack, generating sulfur-centered radicals that initiate chain growth.
- Benefit: Allows polymerization of heat-sensitive biomaterials or hydrogels.

### Pharmaceutical Synthesis: Heterocycle Formation

In drug development, FDS serves as an "activated thiourea." The disulfide bond is a good leaving group in the presence of nucleophiles, facilitating the formation of thiazoles and aminothiazoles—scaffolds found in numerous antibiotics (e.g., Cephalosporins) and kinase inhibitors.

- Workflow: FDS reacts with -haloketones. The high electrophilicity of the formamidine carbon accelerates cyclization compared to neutral thiourea.

## Bio-Analytical Chemistry: Thiol Quantification

While Ellman's Reagent (DTNB) is the gold standard, FDS provides a specific alternative for measuring thiourea levels in biological fluids (metabolite tracking).

- Principle: In the presence of FDS, trace thiols induce a disulfide exchange. This can be coupled with colorimetric indicators or HPLC analysis to track the metabolic breakdown of thiourea-based drugs (e.g., anti-thyroid agents).

## Experimental Protocols

### Protocol A: High-Purity Synthesis of FDS Dihydrochloride

Target Audience: Synthetic Chemists requiring >98% purity reagent.

Reagents:

- Thiourea (ACS Reagent)
- Hydrogen Peroxide (30% w/v)
- Hydrochloric Acid (Concentrated, 37%)
- Ethanol (Absolute)

Procedure:

- Dissolution: Dissolve 0.1 mol of Thiourea in 25 mL of water.
- Acidification: Add 10 mL of concentrated HCl. Cool the solution to  $< 5^{\circ}\text{C}$  using an ice bath.  
Explanation: Low temperature prevents over-oxidation to sulfate.
- Oxidation: Dropwise add 0.05 mol of  
  
while stirring vigorously. Maintain temperature below  $10^{\circ}\text{C}$ .
- Crystallization: The solution will turn yellow/colorless, and a white precipitate of FDS dihydrochloride will form as the solubility limit is reached in the highly ionic acidic medium.

- Isolation: Filter the crystals rapidly.
- Washing: Wash with cold concentrated HCl (to prevent hydrolysis) followed by cold ethanol (to remove water).
- Drying: Vacuum dry over  
or silica. Do not heat above 40°C.

Validation (Self-Check):

- Dissolve a small aliquot in water. Add a drop of dilute NaOH. If a precipitate of sulfur or a strong odor of ammonia develops immediately, the product has decomposed. A pure solution should remain clear in acid.

## Protocol B: Determination of Thiourea via FDS Formation

Target Audience: Analytical Scientists (QC/Metabolism).

Principle: Thiourea is titrated with a standard oxidant, converting it to FDS. The endpoint is detected potentiometrically.

- Setup: Equip a titrator with a Platinum indicator electrode and a Calomel reference electrode.
- Sample Prep: Dissolve the analyte (drug or metabolite) in 1M  
.
- Titrant: Standardized Cerium(IV) Sulfate or Potassium Iodate.
- Titration: Add titrant. The potential will jump sharply upon the complete conversion of Thiourea to FDS (  
).
- Calculation: 1 mole of oxidant (2e<sup>-</sup> change) reacts with 2 moles of Thiourea.

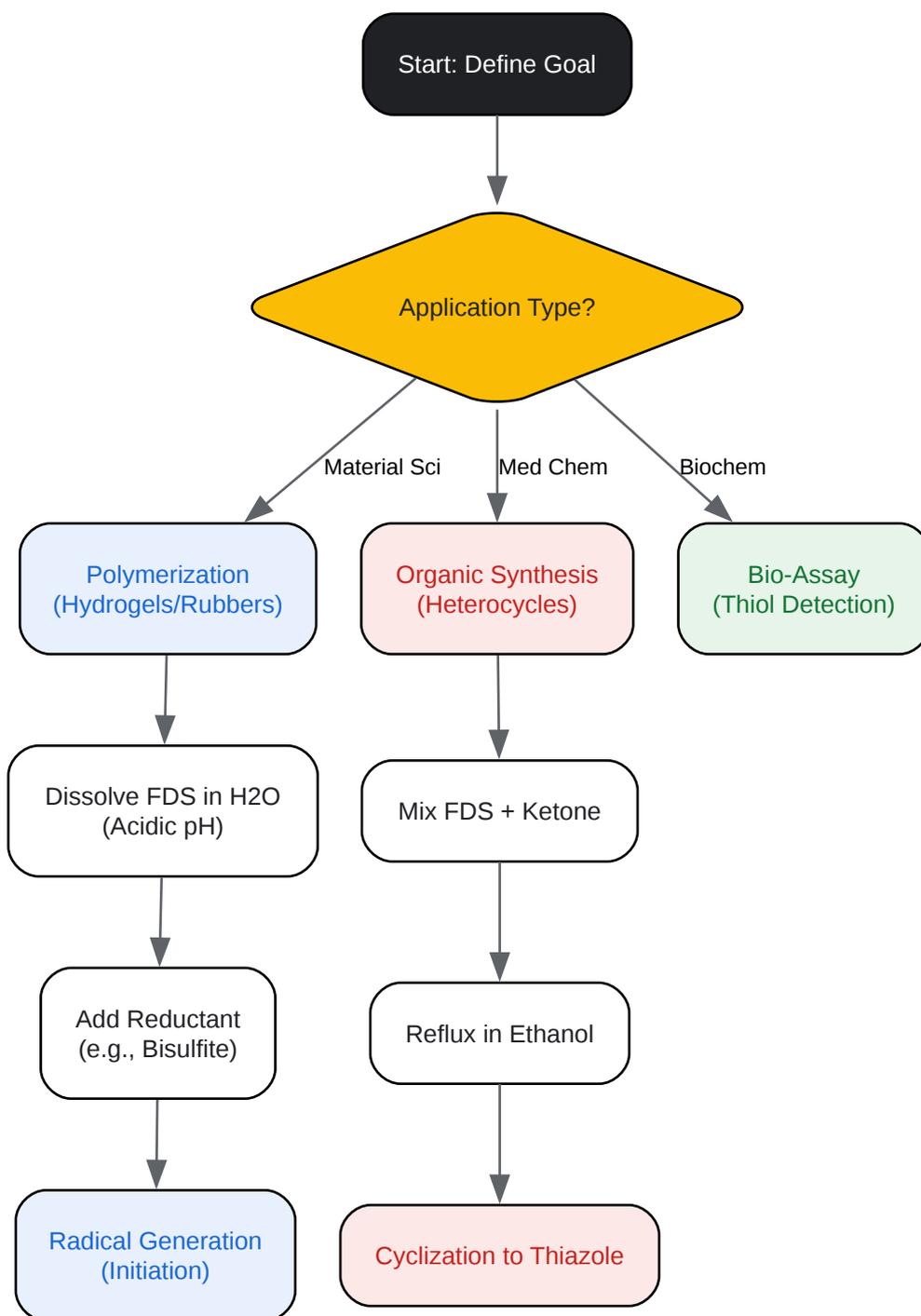
## Safety & Handling (MSDS Highlights)

FDS is a Category 2 Skin & Eye Irritant. However, its primary hazard lies in its decomposition products.

- **Storage:** Must be stored at 2–8°C under inert gas (Argon/Nitrogen). Moisture leads to hydrolysis, releasing HCl and Thiourea.
- **Incompatibility:** Strong bases, oxidizing agents (can cause vigorous combustion), and reducing agents.
- **Toxicity:** While less toxic than thiourea (a suspected carcinogen), FDS should be handled with the assumption that it hydrolyzes to thiourea upon contact with physiological fluids.

## Visualizing the Application Workflow

The following diagram illustrates the decision matrix for using FDS in a research setting, distinguishing between its role as a reactant versus an initiator.



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Figure 2: Decision matrix for selecting FDS experimental workflows.

## References

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- Product Specification: Formamidine disulfide dihydrochloride for synthesis. Sigma-Aldrich.[1] [Link](#)

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## Sources

- 1. 二硫化甲脒二盐酸盐 for synthesis | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
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